molecular formula C15H14N2O2 B5911724 3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one

3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one

Cat. No. B5911724
M. Wt: 254.28 g/mol
InChI Key: INZNCSXZCNJEAH-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as HPPH and has been extensively studied for its potential applications in cancer therapy. HPPH belongs to the family of porphyrin-based photosensitizers and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of HPPH involves the generation of ROS upon activation by light of a specific wavelength. The ROS generated by HPPH cause damage to cancer cells, leading to their destruction. HPPH has been shown to accumulate selectively in cancer cells, making it an ideal candidate for cancer therapy.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity in normal cells and tissues. It has been reported to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. HPPH has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and spread.

Advantages and Limitations for Lab Experiments

One of the main advantages of HPPH is its selectivity for cancer cells, making it an ideal candidate for cancer therapy. HPPH has also been shown to have minimal toxicity in normal cells and tissues, making it a safe option for cancer treatment. However, one of the limitations of HPPH is its limited solubility in water, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of HPPH. One of the areas of interest is the development of new formulations that can improve its solubility and efficacy in vivo. Another area of interest is the study of the mechanism of action of HPPH in more detail to identify potential targets for cancer therapy. Additionally, the use of HPPH in combination with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of interest for future research.
Conclusion:
In conclusion, HPPH is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in preclinical studies for its potential applications in cancer therapy. HPPH has minimal toxicity in normal cells and tissues and has been shown to selectively accumulate in cancer cells, making it an ideal candidate for cancer treatment. However, its limited solubility in water is a limitation that needs to be addressed. Future research should focus on the development of new formulations, the study of its mechanism of action, and its use in combination with other cancer therapies.

Synthesis Methods

The synthesis of HPPH involves the condensation of 2-acetylpyridine and 2-aminophenol in the presence of a catalyst. The reaction takes place in ethanol and is refluxed for several hours. The resulting product is then purified through recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

HPPH has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength. The activated photosensitizer generates reactive oxygen species (ROS) that cause damage to cancer cells, leading to their destruction. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.

properties

IUPAC Name

(E)-3-(2-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(17-13-6-2-3-7-14(13)18)9-15(19)12-5-4-8-16-10-12/h2-10,17-18H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZNCSXZCNJEAH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CN=CC=C1)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(2-hydroxyphenyl)amino]-1-(pyridin-3-yl)but-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.